disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate is a complex organic compound with the molecular formula C81H140Na2O17P2. It is a type of cardiolipin, a unique phospholipid that is predominantly found in the inner mitochondrial membrane. Cardiolipins play a crucial role in mitochondrial function, including energy production and apoptosis regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyl groups to single bonds.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Peroxides and epoxides.
Reduction: Saturated fatty acids.
Substitution: Phosphorylated derivatives.
Scientific Research Applications
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and phosphorylation reactions.
Biology: Plays a role in mitochondrial research, particularly in studies related to energy production and apoptosis.
Medicine: Investigated for its potential in treating mitochondrial diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of specialized liposomal delivery systems for drugs
Mechanism of Action
The compound exerts its effects primarily through its role in the mitochondrial membrane. It interacts with various proteins involved in the electron transport chain, thereby influencing energy production. Additionally, it plays a role in the regulation of apoptosis by interacting with cytochrome c and other apoptotic factors .
Comparison with Similar Compounds
Similar Compounds
1,2-di-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine: Another phospholipid with similar fatty acid chains but different head groups.
Sodium (2r)-2,3-bis{[(9z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate: A compound with similar structural features but additional functional groups.
Uniqueness
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate is unique due to its specific role in mitochondrial function and its ability to interact with a wide range of proteins involved in energy production and apoptosis .
Properties
Molecular Formula |
C39H71Na2O8P |
---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate |
InChI |
InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;; |
InChI Key |
HHNZGVIIHXMJMR-AXMZSLBLSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.